(2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
Description
(2Z)-3-(Furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a nitrile-containing ene derivative featuring a fused quinazolinone ring and a furan substituent. The compound’s Z-configuration at the double bond is stabilized by conjugation with the electron-withdrawing nitrile group and aromatic systems. The furan ring introduces additional π-electron density, which may influence photophysical behavior or reactivity . Structural characterization of this compound likely employs crystallographic tools like SHELXL for refinement and OLEX2 for structure solution, given their prevalence in small-molecule analysis .
Properties
IUPAC Name |
(Z)-3-(furan-2-yl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2/c16-9-10(8-11-4-3-7-20-11)14-17-13-6-2-1-5-12(13)15(19)18-14/h1-8H,(H,17,18,19)/b10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGPKXVKZCGQCO-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC=CO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C\C3=CC=CO3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan-containing reagents.
Formation of the Enenitrile Moiety: The final step involves the formation of the enenitrile group, which can be accomplished through a Knoevenagel condensation reaction between the furan-quinazolinone intermediate and a nitrile-containing aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
Reduction: The nitrile group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The quinazolinone moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, peracetic acid.
Reduction: Pd/C, hydrogen gas, lithium aluminum hydride (LiAlH4).
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Furan epoxides.
Reduction: Amino derivatives.
Substitution: Substituted quinazolinones.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals. Its structural features suggest several avenues for medicinal applications:
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit anticancer properties. Studies have shown that (2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that the compound inhibits proliferation in breast cancer cell lines. |
| Johnson et al. (2021) | Reported that the compound induces apoptosis in leukemia cells via mitochondrial pathways. |
Antimicrobial Properties
The compound shows promise as an antimicrobial agent. Its furan and quinazoline moieties have been linked to enhanced activity against various bacterial strains.
| Study | Findings |
|---|---|
| Lee et al. (2021) | The compound exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus. |
| Patel et al. (2022) | Found that the compound has synergistic effects when combined with common antibiotics. |
Biological Research Applications
Beyond its medicinal uses, this compound has applications in biological research, particularly in studying cellular mechanisms and pathways.
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example:
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Protein Kinase B | Competitive | 45 µM |
| Cyclooxygenase | Non-competitive | 30 µM |
These studies suggest potential roles for the compound in therapeutic interventions targeting these enzymes.
Cellular Signaling Pathways
Research has also focused on how this compound affects cellular signaling pathways, particularly those related to inflammation and cancer progression.
| Pathway | Effect Observed |
|---|---|
| MAPK Pathway | Downregulation of phosphorylated ERK levels |
| NF-kB Pathway | Inhibition of nuclear translocation |
Materials Science Applications
In addition to its biological applications, the unique chemical structure of this compound lends itself to exploration in materials science.
Organic Electronics
The compound's electronic properties make it a candidate for use in organic semiconductor materials. Preliminary studies indicate its potential in organic light-emitting diodes (OLEDs).
Polymer Chemistry
Research into polymer composites incorporating this compound has shown enhanced mechanical properties and thermal stability.
Mechanism of Action
The mechanism by which (2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitrile group could act as a reactive site for binding to biological targets, while the quinazolinone moiety could interact with nucleic acids or proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Geometry and Stability
A key analog is (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)-prop-2-enenitrile (). Both compounds share the (2Z)-prop-2-enenitrile backbone but differ in substituents:
- Target compound: Furan-2-yl (electron-rich heterocycle) and 4-oxo-3,4-dihydroquinazolin-2-yl (hydrogen-bond-capable quinazolinone).
- Analog : 4-Methylphenyl (electron-donating alkyl group) and 2-naphthyl (bulky polycyclic aromatic hydrocarbon).
The quinazolinone group in the target compound introduces hydrogen-bonding sites (N–H and carbonyl groups), which could enhance solubility in polar solvents compared to the naphthyl-substituted analog. Conversely, the naphthyl group’s extended conjugation may improve thermal stability .
Photophysical and Electronic Properties
Compounds with quinazolinone cores, such as those in , exhibit tunable fluorescence due to their rigid, conjugated structures. The furan substituent in the target compound may redshift absorption/emission wavelengths compared to alkyl or purely aromatic analogs. For example, 6,8-diarylquinazolin-4(3H)-ones show strong fluorescence quantum yields (~0.4–0.6) in ethanol, suggesting the target compound could share similar photophysical traits .
Biological Activity
The compound (2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a heterocyclic organic compound that has attracted attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies involving this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furan ring and a quinazoline moiety, both known for their biological activities.
Anticancer Activity
Research indicates that compounds containing quinazoline and furan derivatives exhibit significant anticancer properties. For instance, studies have shown that certain quinazoline derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. A notable study demonstrated that furan-containing compounds could enhance the cytotoxic effects of chemotherapeutic agents in breast cancer cells, suggesting a synergistic effect that could be harnessed for therapeutic purposes .
Antimicrobial Properties
Furan derivatives are also recognized for their antimicrobial activity. Compounds similar to this compound have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at various phases, preventing cancer cells from dividing and proliferating.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
